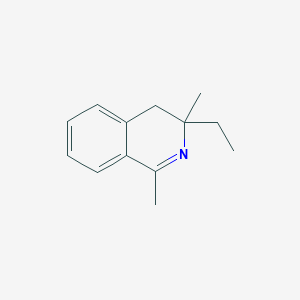

Isoquinoline, 3-ethyl-3,4-dihydro-1,3-dimethyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-ethyl-1,3-dimethyl-3,4-dihydroisoquinoline is a chemical compound belonging to the class of dihydroisoquinolines. These compounds are known for their diverse biological and pharmacological properties, making them valuable in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-1,3-dimethyl-3,4-dihydroisoquinoline typically involves the N-alkylation of 3,3-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts. The reaction conditions for both steps are mild, allowing for the efficient production of the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

N-Alkylation and Cyclization

The dihydroisoquinoline skeleton undergoes N-alkylation under acidic or nucleophilic conditions. For example:

-

Methyl bromoacetate reacts with 3,3-dimethyl-3,4-dihydroisoquinoline in acetonitrile at 60°C to form iminium salts, which precipitate as stable intermediates .

-

Steric hindrance from the 3-ethyl and 1,3-dimethyl groups can reduce reaction efficiency. In cases of bulky substituents, alternative alkylation pathways (e.g., via iminium intermediates) are preferred to avoid dealkylation .

| Entry | Reagent/Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| 1 | Methyl bromoacetate, MeCN, 60°C | Formation of iminium salt | High | |

| 2 | BnBr, toluene, 70°C | N-Benzylation of dihydroisoquinoline | 89% |

Oxidation Reactions

Oxidation of the dihydroisoquinoline core to isoquinolinone derivatives is feasible under specific conditions:

-

Potassium ferricyanide (K₃Fe(CN)₆) in a dioxane/water mixture with KOH oxidizes the iminium salts to 3-substituted dihydroisoquinolinones .

-

Steric hindrance from the 3-ethyl group may lead to incomplete oxidation or dealkylation. For example, oxidation of a similarly substituted iminium salt resulted in trace target product and major dealkylated byproduct .

| Entry | Oxidant System | Product | Yield | Notes | Source |

|---|---|---|---|---|---|

| 1 | K₃Fe(CN)₆, KOH, dioxane/H₂O (1:2) | Dihydroisoquinolinone | 69% | Radical-mediated process | |

| 2 | mCPBA, CH₂Cl₂ | Partial oxidation | 8% | Steric hindrance limits |

Acylation and Functionalization

The nitrogen atom in the dihydroisoquinoline core participates in acylation reactions:

-

Acetic anhydride or 2,6-bis(chlorocarbonyl)pyridine forms N-acylated derivatives under mild conditions .

-

Substituents at the 1- and 3-positions do not impede acylation but may influence rotamer distribution in solution .

| Entry | Acylating Agent | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|---|

| 1 | Acetic anhydride | Room temperature | N-Acetyl derivative | 94.6% | |

| 2 | 2,6-Bis(chlorocarbonyl)pyridine | CH₂Cl₂, reflux | Bis-amide coordination compound | 85% |

Coordination Chemistry

The nitrogen atom acts as a ligand in metal coordination complexes :

-

Co³⁺ and Cu²⁺ form stable complexes with dihydroisoquinoline derivatives, confirmed by NMR and X-ray studies .

-

Conformational flexibility from the dihydro core allows multiple binding modes .

| Metal Ion | Ligand Structure | Application | Source |

|---|---|---|---|

| Co³⁺ | Bis-amide pyridine derivative | Enantioselective catalysis | |

| Cu²⁺ | THIQ-carboxylic acid derivative | Chiral catalyst synthesis |

Multicomponent Reactions

The compound participates in zwitterion-trapping reactions with activated acetylenes:

-

Ethyl propiolate and thiazolidin-2,4-dione form tricyclic adducts via zwitterionic intermediates .

-

Substituents at the 3-position enhance steric control, favoring regioselective product formation .

| Entry | Components | Conditions | Product Type | Yield | Source |

|---|---|---|---|---|---|

| 1 | Ethyl propiolate, thiazolidin-2,4-dione | RT, no catalyst | 1,2-Dihydroisoquinoline | 85% |

Salt Formation and Acid-Base Reactions

The tertiary amine forms water-soluble salts with strong acids:

-

Hydrochloric acid converts the free base to a dihydrochloride salt, as seen in structurally analogous compounds .

| Entry | Acid | Salt Form | Application | Source |

|---|---|---|---|---|

| 1 | HCl (gaseous) | Dihydrochloride | Crystallization aid |

Radical-Mediated Processes

Oxidation reactions proceed via radical intermediates :

-

K₃Fe(CN)₆ generates hydroxide ions, which abstract hydrogen to form tetrahydroisoquinolinol intermediates .

-

Radical scavengers (e.g., TEMPO) inhibit product formation, confirming the radical pathway .

Synthetic Limitations and Side Reactions

-

Steric hindrance from the 3-ethyl group can lead to dealkylation during oxidation or alkylation .

-

Bulky substituents at the 1-position may reduce reactivity in N-acylation or metal coordination .

Key Structural Insights

Scientific Research Applications

Medicinal Chemistry

Isoquinoline derivatives are known for their diverse pharmacological properties. The compound 3-ethyl-3,4-dihydro-1,3-dimethyl-isoquinoline has been studied for its potential therapeutic effects against various diseases.

Anticancer Activity

Research indicates that isoquinoline alkaloids exhibit significant anticancer properties. For instance, several isoquinoline derivatives were tested against MCF-7 breast cancer cells, showing inhibitory effects with IC50 values below 20 μM. Notably, compounds derived from Hylomecon japonica demonstrated strong cytotoxicity comparable to doxorubicin, a standard chemotherapy drug .

| Compound Name | IC50 (μM) | Cancer Type |

|---|---|---|

| Compound A | 18.43 | Breast |

| Compound B | 15.67 | Breast |

| Doxorubicin | 10.00 | Breast |

Neuroprotective Effects

Isoquinoline derivatives have also been explored for neuroprotective properties. Studies suggest that certain isoquinoline compounds can inhibit neuroinflammation and protect neuronal cells from oxidative stress, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Synthesis and Structural Variations

The synthesis of isoquinoline derivatives often involves complex organic reactions that enhance their biological activity. For example, a one-pot synthesis method has been developed for creating novel N-alkyl substituted tetrahydroisoquinolines with promising biological activities .

Synthetic Pathways

The following table summarizes various synthetic methods for isoquinoline derivatives:

| Synthesis Method | Key Features |

|---|---|

| Bischler–Nepieralski Reaction | Forms isoquinoline moiety from phenylpropanoic acids |

| Solid-phase synthesis | Enables combinatorial libraries of isoquinolines |

| Catalytic hydrogenation | Simplifies the formation of tetrahydroisoquinolines |

Pharmacological Studies

Pharmacological studies have highlighted the potential of isoquinoline derivatives in various therapeutic areas:

Cardiovascular Protection

Isoquinoline alkaloids have shown cardiovascular protective effects by modulating blood pressure and improving endothelial function . These compounds could be beneficial in treating hypertension and other cardiovascular diseases.

Antimicrobial Properties

Some isoquinoline derivatives exhibit antimicrobial activity against both bacterial and fungal strains. Their mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Case Studies

Several case studies illustrate the applications of 3-ethyl-3,4-dihydro-1,3-dimethyl-isoquinoline:

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of various isoquinoline derivatives on MCF-7 cells, revealing that specific modifications to the isoquinoline structure enhance cytotoxicity against breast cancer cells.

Case Study 2: Neuroprotection in Animal Models

Another study assessed the neuroprotective effects of isoquinoline derivatives in animal models of Parkinson's disease. Results indicated significant reductions in neuroinflammation and improved motor functions following treatment with these compounds.

Mechanism of Action

The mechanism of action of 3-ethyl-1,3-dimethyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

3,3-dimethyl-3,4-dihydroisoquinoline: A closely related compound with similar synthetic routes and chemical properties.

Tetrahydroisoquinoline derivatives: These compounds share a similar core structure but differ in their degree of saturation and substituents.

Uniqueness

3-ethyl-1,3-dimethyl-3,4-dihydroisoquinoline is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Biological Activity

Isoquinoline derivatives have garnered considerable attention in medicinal chemistry due to their diverse biological activities. The compound Isoquinoline, 3-ethyl-3,4-dihydro-1,3-dimethyl- is particularly notable for its potential therapeutic applications. This article will explore its biological activity, including mechanisms of action, research findings, and relevant case studies.

Molecular Formula: C12H15N

Molecular Weight: 189.25 g/mol

IUPAC Name: 3-Ethyl-3,4-dihydro-1,3-dimethylisoquinoline

CAS Number: 88960-55-8

Isoquinoline derivatives often interact with various biological targets, including enzymes and receptors. The mechanism of action for Isoquinoline, 3-ethyl-3,4-dihydro-1,3-dimethyl- may involve:

- Enzyme Inhibition: The compound can inhibit specific enzymes related to inflammation and cancer progression.

- Receptor Modulation: It may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that isoquinoline derivatives possess significant antimicrobial properties. For instance, studies have shown that various isoquinoline compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The specific activity of Isoquinoline, 3-ethyl-3,4-dihydro-1,3-dimethyl-, however, requires further investigation to establish its efficacy against specific strains.

Anti-inflammatory Effects

Isoquinoline derivatives have been studied for their anti-inflammatory properties. In vitro tests have demonstrated that certain isoquinoline compounds can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. This suggests that Isoquinoline, 3-ethyl-3,4-dihydro-1,3-dimethyl- could potentially modulate inflammatory responses.

Research Findings

A comprehensive review of literature and studies reveals several key findings regarding the biological activity of isoquinolines:

Case Studies

- Neuroprotective Effects : A study highlighted the neuroprotective effects of a related isoquinoline derivative in models of intracerebral hemorrhage. The compound significantly reduced oxidative damage in neuronal cells induced by ferroptosis .

- Antibacterial Activity : Another study examined a series of synthesized isoquinoline derivatives for their antibacterial properties against various pathogens. Some derivatives showed promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Properties

CAS No. |

88960-55-8 |

|---|---|

Molecular Formula |

C13H17N |

Molecular Weight |

187.28 g/mol |

IUPAC Name |

3-ethyl-1,3-dimethyl-4H-isoquinoline |

InChI |

InChI=1S/C13H17N/c1-4-13(3)9-11-7-5-6-8-12(11)10(2)14-13/h5-8H,4,9H2,1-3H3 |

InChI Key |

WCZULFIGZWKRAE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CC2=CC=CC=C2C(=N1)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.